molecular formula C6H5FN4 B567709 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245644-40-9

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B567709
M. Wt: 152.132
InChI Key: AKNQEYATZMUNSG-UHFFFAOYSA-N
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Description

“6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . The ring system of these compounds is isoelectronic with that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid . This generates a compound which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines have been used in various applications in medicinal chemistry . They have been proposed as possible isosteric replacements for purines . In addition, the metal-chelating properties of the ring have been exploited to generate candidate treatments for cancer and parasitic diseases .

Scientific Research Applications

Chemical Sensors and Environmental Applications

Compounds containing heteroatoms like nitrogen in 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine and their derivatives have significant importance in organic chemistry, especially in the development of optical sensors and their biological applications. These derivatives are employed as recognition units in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. Their use extends beyond biological to include environmental monitoring, highlighting their versatile applications in detecting various chemical substances (Jindal & Kaur, 2021).

Water Treatment Technologies

Amine-functionalized sorbents, which could be related to the chemical structure of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, show promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These amine-containing compounds offer an alternative solution for PFAS control in municipal water and wastewater treatment due to their electrostatic and hydrophobic interactions, which are critical for effective PFAS removal. This suggests the potential for derivatives of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine in creating next-generation sorbents for water purification (Ateia et al., 2019).

Antibacterial Applications

1,2,4-Triazoles, including those structurally related to 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have been studied for their antibacterial activity against Staphylococcus aureus. These compounds act as potent inhibitors of critical bacterial enzymes such as DNA gyrase and topoisomerase IV. This antibacterial property, combined with their ability to inhibit efflux pumps and bind to penicillin-binding protein, underscores the potential of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine derivatives in developing new antibacterial agents (Li & Zhang, 2021).

Medicinal Chemistry and Drug Development

The triazole core, a feature in the structure of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, is crucial in medicinal chemistry due to its broad range of biological activities. Triazoles have been developed into drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their significant role in drug design and development highlights the importance of exploring 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine derivatives for new pharmaceutical applications (Ferreira et al., 2013).

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidines, including “6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine”, have potential applications in drug design . Future research could explore these applications further, particularly in the context of diseases such as cancer and parasitic diseases .

properties

IUPAC Name

6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNQEYATZMUNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712400
Record name 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS RN

1245644-40-9
Record name 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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